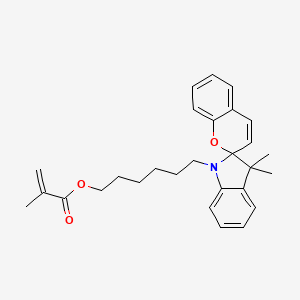

Spiropyran hexyl methacrylate

CAS No.:

Cat. No.: VC16014324

Molecular Formula: C28H33NO3

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H33NO3 |

|---|---|

| Molecular Weight | 431.6 g/mol |

| IUPAC Name | 6-(3',3'-dimethylspiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C28H33NO3/c1-21(2)26(30)31-20-12-6-5-11-19-29-24-15-9-8-14-23(24)27(3,4)28(29)18-17-22-13-7-10-16-25(22)32-28/h7-10,13-18H,1,5-6,11-12,19-20H2,2-4H3 |

| Standard InChI Key | TUAKFBZCIRNGPP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=CC=CC=C4O3)(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Spiropyran hexyl methacrylate is systematically named 6-{3',3'-dimethyl-1',3'-dihydrospiro[chromene-2,2'-indol]-1'-yl}hexyl 2-methylprop-2-enoate . Its structure integrates two critical components:

-

A spiropyran moiety: Comprising indoline and chromene rings connected via a spiro carbon, this group undergoes reversible C–O bond cleavage under UV light (300–400 nm), transitioning to a planar, conjugated merocyanine form .

-

A hexyl methacrylate chain: The six-carbon spacer links the spiropyran to a methacrylate group, enabling radical polymerization into acrylate-based polymers .

The molecule’s photochromism arises from the spiropyran’s ability to switch between a nonpolar SP form and a zwitterionic MC form, which exhibits a strong absorption band at 500–600 nm . This transition is accompanied by a fluorescence "on/off" switch, as the MC form emits intensely in hydrophobic environments .

Physicochemical Properties

Key properties include:

-

Solubility: 10 mM in dimethyl sulfoxide (DMSO) , with limited solubility in aqueous media due to its hydrophobic spiropyran core.

-

Stability: The SP form is stable in dark, dry conditions at -20°C , while the MC form reverts thermally to SP with a half-life of ~10 seconds . Encapsulation within polymer nanoparticles enhances photostability by reducing oxidative degradation .

-

Thermal Behavior: Differential scanning calorimetry (DSC) of poly(spiropyran hexyl methacrylate) reveals a glass transition temperature () dependent on polymer architecture, ranging from 45°C (linear) to 65°C (molecular brush) .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 431.57 g/mol | |

| Melting Point | Not reported (solid powder) | |

| (MC) | 550 nm (in hydrophobic media) | |

| Quantum Yield (MC) | 0.42 (in nanoparticles) |

Synthesis and Polymerization Strategies

Monomer Synthesis

Spiropyran hexyl methacrylate is synthesized via a multi-step route:

-

Spiropyran Functionalization: The hydroxyl group of 6-nitrospiropyran is substituted with a hexyl bromide chain through nucleophilic aliphatic substitution .

-

Methacrylation: The terminal hydroxyl group of the hexyl chain undergoes esterification with methacryloyl chloride, yielding the final monomer .

Critical Note: Residual nitro groups from incomplete reduction may necessitate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Polymer Architectures

Atom transfer radical polymerization (ATRP) initially attempted for star-shaped polymers faced challenges due to spiropyran’s inhibition of copper catalysts . Successful strategies instead combined ATRP with click chemistry:

-

Linear Polymers: Poly(spiropyran hexyl methacrylate) with = 15–20 kDa and dispersity () = 1.1–1.3 .

-

Star Polymers: Four-arm stars synthesized using pentaerythritol tetrakis(2-bromoisobutyrate) initiator ( = 60 kDa, = 1.2) .

-

Molecular Brushes: A poly(ethylene glycol) macroinitiator grafted with spiropyran side chains ( = 120 kDa, = 1.4) .

Table 2: Polymerization Outcomes

| Architecture | (kDa) | SP Density (groups/nm) | |

|---|---|---|---|

| Linear | 15–20 | 1.1 | 0.8 |

| Star | 60 | 1.2 | 2.5 |

| Brush | 120 | 1.4 | 5.2 |

Photochemical Behavior and Kinetics

Isomerization Dynamics

UV irradiation (365 nm, 10 mW/cm) induces SP→MC conversion with a quantum yield of 0.25 . Back-conversion (MC→SP) occurs via:

Notably, molecular brushes exhibit slower ring-closure kinetics ( = 2,400 s) due to steric hindrance from densely packed side chains .

Fatigue Resistance

Encapsulation within poly(methyl methacrylate) nanoparticles reduces photodegradation by 70% compared to free MC in solution . After 50 switching cycles, brush polymers retain 95% initial absorbance vs. 80% for linear analogs .

Applications in Light-Actuated Materials

Mechanoresponsive Hydrogels

Chuang Li et al. (2020) demonstrated spiropyran hexyl methacrylate’s utility in hybrid hydrogels . Key findings:

-

Covalent Network: Poly(ethylene glycol) diacrylate (PEGDA) provides structural integrity.

-

Supramolecular Network: Host-guest interactions between MC and α-cyclodextrin enable reversible crosslinking.

-

Actuation Performance: 40% strain under 450 nm light (0.5 W/cm), with full recovery in darkness .

Table 3: Hydrogel Actuation Metrics

| Parameter | Value |

|---|---|

| Response Time | 12 s |

| Work Capacity | 15 kJ/m |

| Cycling Stability | 500 cycles |

Future Directions and Challenges

Biomedical Integration

While current formulations are research-grade , future work must address:

-

Cytocompatibility: Mitigating methacrylate-induced cytotoxicity through PEGylation.

-

In Vivo Activation: Developing near-infrared (NIR) activatable derivatives for deep-tissue applications.

Scalable Manufacturing

Batch-to-batch variability in polymer dispersity ( = 1.1–1.4) necessitates improved RAFT or ROMP techniques for industrial-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume